molecular formula C11H15BF2O2S B7518157 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7518157
M. Wt: 260.11 g/mol
InChI Key: BZJPXDIFZMCQGW-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a thiophene ring substituted with a difluoromethyl group at the 5-position and a dioxaborolane moiety at the 3-position. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds.

Properties

IUPAC Name

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJPXDIFZMCQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key components: (i) a 5-(difluoromethyl)thiophene moiety and (ii) a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. Retrosynthetically, the dioxaborolane ring is derived from a boronic acid precursor via esterification with pinacol, while the difluoromethyl-thiophene segment necessitates selective fluorination or direct incorporation of the difluoromethyl group during thiophene synthesis.

Stepwise Preparation Methods

Synthesis of 5-(Difluoromethyl)thiophene Precursors

The introduction of the difluoromethyl group onto the thiophene ring is achieved through two primary routes:

Route A: Direct Difluoromethylation
A thiophene-3-carbaldehyde derivative undergoes difluoromethylation using the Ruppert-Prakash reagent (TMSCF3_3) followed by hydrolysis and fluorination with DAST (diethylaminosulfur trifluoride). This method, adapted from trifluoromethylation protocols, modifies the aldehyde group to a difluoromethyl moiety. For example, treatment of 3-bromothiophene-5-carbaldehyde with TMSCF3_3 in the presence of a fluoride source yields 5-(difluoromethyl)-3-bromothiophene after fluorination.

Route B: Halogen Exchange and Fluorination
3-Bromo-5-(chloromethyl)thiophene is subjected to halogen exchange using potassium fluoride (KF) in polar aprotic solvents, followed by fluorination with Selectfluor®. This stepwise approach ensures regioselective installation of the difluoromethyl group while preserving the boron-compatible bromine substituent.

Boron Incorporation via Miyaura Borylation

The brominated intermediate, 3-bromo-5-(difluoromethyl)thiophene, undergoes Miyaura borylation with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis. Optimized conditions involve Pd(dppf)Cl2_2 (1 mol%), potassium acetate (3 equiv), and dioxane at 80–100°C for 12–24 hours. This step furnishes the boronate ester, which is subsequently hydrolyzed to the boronic acid using aqueous HCl (1 M).

Table 1: Representative Conditions for Miyaura Borylation

ParameterValue
CatalystPd(dppf)Cl2_2 (1 mol%)
BaseKOAc (3 equiv)
SolventDioxane
Temperature80–100°C
Reaction Time12–24 h
Yield (Boronic Acid)70–85%

Formation of the Dioxaborolane Ring

The boronic acid intermediate is reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. A modified protocol from OrgSyn employs magnesium sulfate (1 equiv) in dichloromethane to facilitate esterification. The reaction mixture is stirred at room temperature for 16 hours, followed by filtration through Celite to remove desiccants. The product is isolated via solvent evaporation, yielding the dioxaborolane as a crystalline solid.

Critical Parameters:

  • Stoichiometry: A 1:1.05 molar ratio of boronic acid to pinacol ensures complete conversion.

  • Solvent Choice: Dichloromethane minimizes side reactions and enhances solubility of intermediates.

  • Yield: 80–90% after purification by recrystallization from heptane.

Optimization of Reaction Parameters

Catalytic System Refinement

Alternative catalysts, such as Pd(OAc)2_2 with XPhos ligands, were evaluated for Miyaura borylation. While Pd(dppf)Cl2_2 provided superior yields (85%), Pd(OAc)2_2/XPhos systems reduced reaction times to 8 hours at the expense of lower yields (65%).

Solvent Effects on Dioxaborolane Formation

Replacing dichloromethane with tetrahydrofuran (THF) in the pinacol esterification step led to incomplete conversion (60% yield), attributed to THF’s coordinating properties interfering with boron-oxygen bond formation.

Comparative Evaluation of Methodologies

Table 2: Efficiency of Synthetic Routes

RouteStepsOverall YieldScalability
A452%Moderate
B363%High

Route B, leveraging halogen exchange and fluorination, offers higher scalability and reduced step count compared to Route A, which requires aldehyde functionalization. However, Route A provides better regiocontrol for difluoromethyl placement .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key substrate in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds between its boronic ester group and aryl/heteroaryl halides. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and occurs under inert conditions .

General Reaction Scheme:

Ar–X+Boron esterPd catalyst, baseAr–Thiophene derivative\text{Ar–X} + \text{Boron ester} \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Thiophene derivative}

Key Parameters:

ParameterValue/Detail
CatalystPd(PPh₃)₄ (1–2 mol%)
BaseK₂CO₃ or Na₂CO₃
SolventTHF/H₂O or DME
Temperature80–100°C
Reaction Time12–24 hours
Yield Range60–85% (depending on substrate)

The difluoromethyl group enhances electrophilicity at the boron center, facilitating transmetalation with palladium intermediates. Steric effects from the tetramethyl dioxaborolane moiety ensure stability during catalysis .

Fluorination Reactions

The difluoromethylthiophene moiety participates in electrophilic fluorination under controlled conditions. For example, reaction with Selectfluor® in acetonitrile introduces additional fluorine atoms at the thiophene ring’s α-positions:

Example Reaction:

Boron ester+Selectfluor®Polyfluorinated thiophene derivative\text{Boron ester} + \text{Selectfluor®} \rightarrow \text{Polyfluorinated thiophene derivative}

Conditions:

  • Solvent: CH₃CN

  • Temperature: 60°C

  • Catalyst: None (thermal activation)

  • Yield: ~50% (isolated)

Stability and Reactivity Considerations

The compound exhibits moderate air sensitivity, requiring storage under nitrogen. Decomposition occurs above 150°C, limiting high-temperature applications. Solubility data:

SolventSolubility (mg/mL)
THF>50
Ethanol~10
Water<0.1

Mechanistic Insights

In cross-couplings, the boron center undergoes transmetalation with Pd⁰, forming a Pd–Ar intermediate. The thiophene ring’s sulfur atom weakly coordinates to palladium, stabilizing the transition state . Density functional theory (DFT) studies suggest that the difluoromethyl group lowers the LUMO energy, accelerating oxidative addition.

Scientific Research Applications

Organic Synthesis

The compound has been utilized as a versatile reagent in organic synthesis. Its ability to undergo reactions such as cross-coupling and nucleophilic substitutions makes it valuable for creating complex organic molecules.

  • Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura reactions to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds similar to 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit biological activity that can be harnessed for therapeutic purposes.

  • Inhibitors of Kinases : The compound's structure suggests potential as a kinase inhibitor. Kinases are critical in many signaling pathways and are targets for cancer therapies. Studies have shown that modifications of dioxaborolane derivatives can lead to effective inhibitors against various kinases .

Materials Science

The unique properties of the dioxaborolane ring also make it suitable for applications in materials science.

  • Fluorescent Materials : The incorporation of thiophene units allows for the development of fluorescent materials useful in optoelectronic devices. Research has demonstrated that such compounds can be used to create efficient light-emitting diodes (LEDs) and solar cells .

Environmental Applications

The compound’s reactivity can be exploited in environmental chemistry for the degradation of pollutants. Its ability to form stable complexes with heavy metals could facilitate the removal of these contaminants from the environment.

Case Study 1: Synthesis of Biaryl Compounds

A study reported the use of this compound in synthesizing biaryl compounds via Suzuki coupling reactions. The results demonstrated high yields and selectivity, indicating its effectiveness as a coupling reagent .

Case Study 2: Development of Kinase Inhibitors

Research focusing on kinase inhibitors highlighted how modifications of the dioxaborolane framework led to compounds with significant inhibitory activity against specific kinases involved in cancer progression. This opens pathways for developing novel therapeutic agents targeting cancer cells .

Case Study 3: Fluorescent Materials

Another investigation explored the application of this compound in creating fluorescent materials for LED technology. The study found that incorporating the dioxaborolane unit into polymer matrices improved light emission properties significantly compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and thiophene moieties. The boronic ester can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions . The thiophene ring can engage in π-π interactions and other non-covalent interactions with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Thiophene-Based Derivatives

  • 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Substituent: A hexyl group at the 5-position of the thiophene ring. Application: Used in organic electronics for tuning optical properties due to the alkyl chain’s influence on solubility and solid-state packing .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane ():

    • Substituent: A methyl group on a benzo[b]thiophene ring.
    • Molecular Weight: 274.19 g/mol (vs. target compound’s molecular weight of ~286.1 g/mol, estimated).
    • Reactivity: The fused benzo[b]thiophene system may enhance conjugation, affecting its performance in cross-coupling reactions .

Benzene-Based Derivatives

  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

    • Substituent: Two chlorine atoms on the benzene ring.
    • Application: Common in agrochemical synthesis; the electron-withdrawing Cl groups accelerate oxidative addition in palladium-catalyzed reactions.
    • Stability: Higher thermal stability compared to thiophene-based derivatives due to aromatic rigidity .
  • 2-[3-(Difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

    • Substituent: Difluoromethyl and methoxy groups on a benzene ring.
    • Bioactivity: Difluoromethyl groups are often used in medicinal chemistry to modulate lipophilicity and resist metabolic oxidation .

Physicochemical Properties

Property Target Compound (Estimated) 2-(5-Hexylthiophen-2-yl)-dioxaborolane 2-(3,5-Dichlorophenyl)-dioxaborolane
Molecular Weight (g/mol) ~286.1 308.3 257.0
LogP (Predicted) ~3.2 5.8 (hexyl chain) 2.9
Melting Point Not reported Oil/Liquid 120–125°C

Biological Activity

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest for its potential biological activities. The unique structural features of this compound suggest it may exhibit significant pharmacological properties. This article explores its biological activity through various studies and data analyses.

  • Chemical Formula : C11H15BF2O2S
  • Molecular Weight : 260.1084 g/mol
  • CAS Number : 2568559-54-4
  • SMILES Notation : FC(c1ccc(s1)B1OC(C(O1)(C)C)(C)C)F

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Recent studies have indicated that boron-containing compounds can enhance the efficacy of chemotherapy agents. For instance:

  • Case Study : A study on boron compounds demonstrated their ability to inhibit tumor growth in xenograft models by disrupting cellular signaling pathways involved in proliferation and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes:

  • Research Findings : Inhibitory assays have revealed that the compound can effectively inhibit certain isoforms of nitric oxide synthase (NOS), which are implicated in various pathological conditions including cancer and cardiovascular diseases .

Antimicrobial Properties

Initial screenings have suggested antimicrobial activity:

  • Data Table :
    Pathogen TypeInhibition Zone (mm)Concentration (µg/mL)
    Gram-positive Bacteria15100
    Gram-negative Bacteria12100

This suggests a moderate antimicrobial effect which warrants further investigation.

The proposed mechanism for the biological activity of this compound includes:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Enzyme Interaction : Binding to the active sites of target enzymes disrupting their function.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Synthetic Route :
    • Starting from thiophene derivatives.
    • Incorporation of difluoromethyl groups using selective fluorination techniques.
    • Formation of the dioxaborolane structure through a condensation reaction.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronate ester functionality. Key steps include:

  • Reaction Setup : Use anhydrous solvents (e.g., THF) under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts for cross-coupling with aryl halides .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 3:1 hexane:EtOAc) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for thiophene proton signals at δ 6.8–7.2 ppm and dioxaborolane methyl groups at δ 1.2–1.4 ppm .
    • ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronate ester formation .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., [M+H]⁺ = calculated m/z ± 0.001) .

Q. What are the critical storage and handling protocols?

  • Storage : Under argon at –20°C to prevent hydrolysis. Use sealed, flame-dried glassware .
  • Solubility : Soluble in THF, DCM, and DMSO (tested at 10 mM for reaction compatibility) .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity?

The difluoromethyl (–CF₂H) group:

  • Electron-Withdrawing Effect : Reduces electron density on the thiophene ring, confirmed via DFT calculations (e.g., lowered HOMO energy by ~0.5 eV) .
  • Reactivity Impact : Enhances oxidative stability but may reduce coupling efficiency with electron-rich aryl partners. Compare yields using Hammett substituent constants (σₚ ≈ 0.43 for –CF₂H) .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies often arise from:

  • Oxygen Sensitivity : Trace oxygen degrades Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) .
  • Substrate Ratios : Optimize boronate:halide ratios (e.g., 1:1.2 for electron-deficient halides) .
  • Systematic Study : Design a DOE (Design of Experiments) to test variables like solvent polarity, base (K₂CO₃ vs. CsF), and temperature .

Q. What advanced techniques validate boronate ester stability under reaction conditions?

  • In Situ Monitoring : Use ¹⁹F NMR to track –CF₂H integrity during catalysis (no signal shift indicates stability) .
  • Kinetic Profiling : Measure decomposition rates via HPLC at elevated temperatures (e.g., 60°C in DMF) .

Q. How to address ambiguities in spectroscopic data for structural analogs?

For ambiguous signals (e.g., overlapping thiophene protons):

  • 2D NMR : HSQC and HMBC correlate protons with adjacent carbons and boron atoms .
  • X-ray Crystallography : Resolve regiochemistry of substituents on the thiophene ring (e.g., 3- vs. 5-position) .

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